molecular formula C9H9NO2S B2488904 3-(Methanesulfonylmethyl)benzonitrile CAS No. 261924-51-0

3-(Methanesulfonylmethyl)benzonitrile

Cat. No. B2488904
CAS RN: 261924-51-0
M. Wt: 195.24
InChI Key: BOOPGNSXYSIGKU-UHFFFAOYSA-N
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Description

3-(Methanesulfonylmethyl)benzonitrile is a chemical compound that has garnered attention due to its unique properties and potential applications in various chemical reactions and processes. Its structure, comprising a benzonitrile moiety substituted with a methanesulfonylmethyl group, imparts distinctive chemical and physical properties, making it a subject of interest in organic synthesis and material science research.

Synthesis Analysis

The synthesis of 3-(Methanesulfonylmethyl)benzonitrile and related compounds involves several key methods. One approach is the direct coupling of benzylic ethers and carbamates with simple ketones via oxidative C-H bond activation, facilitated by a manganese dioxide (MnO_2)-methanesulfonic acid (CH_3SO_3H) oxidation system. This process proceeds smoothly under an air atmosphere, offering good to excellent yields (Liu et al., 2013).

Molecular Structure Analysis

The molecular structure of 3-(Methanesulfonylmethyl)benzonitrile features a benzonitrile core with a methanesulfonylmethyl substituent. This structure has been explored through various analytical techniques, including crystallography and vibrational analysis. Studies reveal distinct conformational characteristics influenced by the substituent's positioning and interactions (Madrigal et al., 2010).

Chemical Reactions and Properties

3-(Methanesulfonylmethyl)benzonitrile participates in a variety of chemical reactions, exploiting its reactive methanesulfonylmethyl group. These reactions include alkylation, where it serves as a precursor for the generation of o-quinodimethanes, further reacting with electron-deficient olefins to afford cycloadducts in good yields (Shirakawa et al., 2014).

Physical Properties Analysis

The physical properties of 3-(Methanesulfonylmethyl)benzonitrile, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in chemical synthesis. Studies focusing on analogous compounds provide insights into how the methanesulfonylmethyl group influences these properties, affecting solubility patterns and crystal packing (Oelkers et al., 2016).

Chemical Properties Analysis

The chemical behavior of 3-(Methanesulfonylmethyl)benzonitrile, including reactivity and stability, has been the subject of research exploring its utility in organic synthesis. Its ability to undergo various transformations, such as oxidation and substitution reactions, makes it a versatile reagent for constructing complex molecular architectures (Bonrath et al., 2009).

Scientific Research Applications

  • Bioanalytical Standards in Clinical Trials : The compound was used in the preparation of deuterated PF-2413873, a bioanalytical standard in clinical trials. The synthesis involved base-catalyzed exchange and exhibited unique sensitivity to base-promoted exchange reactions (Rozze & Fray, 2009).

  • Dye-Sensitized Solar Cells (DSSCs) : Benzonitrile-based electrolytes, including derivatives of 3-(Methanesulfonylmethyl)benzonitrile, were studied for their use in DSSCs. The low vapor pressure of benzonitrile ensures long-term stability and high efficiency in these cells (Latini, Aldibaja, Cavallo & Gozzi, 2014).

  • Oxidative C-H Bond Activation : A manganese dioxide-methanesulfonic acid oxidation system was developed to promote direct coupling of benzylic ethers and carbamates with simple ketones, demonstrating potential applications in synthetic chemistry (Liu et al., 2013).

  • Understanding Substituent Effects : Studies on substituted benzonitriles, including methylsulfonylbenzonitriles, have provided insights into the effects of different substituents on molecular properties. This research is valuable for understanding molecular interactions and designing new compounds (Exner & Böhm, 2004).

  • Triple Ion and Quadrupole Formations : Research on the formation of triple ions and quadrupoles in protophobic aprotic solvents like benzonitrile offers insights into ionic interactions and could inform the design of new materials and solvents (Hojo, Miyauchi & Imai, 1990).

  • Vibrational Spectroscopy of Benzonitrile Clusters : Studying the vibrational spectroscopy of benzonitrile and its clusters can provide detailed information on molecular structures and interactions, which is crucial for understanding chemical and physical properties (Ishikawa, Ebata & Mikami, 1999).

properties

IUPAC Name

3-(methylsulfonylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-13(11,12)7-9-4-2-3-8(5-9)6-10/h2-5H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOPGNSXYSIGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methanesulfonylmethyl)benzonitrile

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